Summary of the Application: The compound 2-Amino-5-chloro-N,3-dimethylbenzamide is used in organic chemistry for various purposes . It is often used in the synthesis of other organic compounds .
Methods of Application: The specific methods of application can vary depending on the desired outcome. It is typically used in a laboratory setting with controlled conditions .
Results or Outcomes: The results can vary greatly depending on the specific use case. It is generally used successfully in the synthesis of other organic compounds .
Summary of the Application: N,N-dimethylenamino ketones, which are structurally similar to your compound, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
Results or Outcomes: The use of these N,N-dimethyl analogues has led to the creation of a new class of biologically active heterocyclic compounds for biomedical applications .
Summary of the Application: The compound 2-amino-5-bromo-N,3-dimethylbenzamide, which is structurally similar to your compound, has been used in nucleophilic amino substitution reactions .
Methods of Application: In one example, cuprous cyanide was used as a cyaniding reagent to react with the intermediate of 2-amino-5-bromo-N,3-dimethylbenzamide to form 2-5-cyano-N,3-dimethylbenzamide .
Summary of the Application: The compound 2-amino-5-chloro-N,3-dimethyl benzamide is used in the preparation of the sterilant Rynaxypyr .
Methods of Application: The preparation involves a series of heating reactions with various compounds such as 3-methyl-2-nitrobenzoate, methylamine, ferrous powder, and sulfonic acid chloride .
Results or Outcomes: The method has been reported to have the characteristics of low cost, high yield, and strong operability .
Summary of the Application: Compounds similar to 2-Amino-N,3-dimethyl-5-nitrobenzamide, such as 2-amino-5-bromobenzamide, have been used in spectroscopic, DFT, and XRD studies .
Methods of Application: These studies involve the use of various spectroscopic techniques, density functional theory (DFT) calculations, and X-ray diffraction (XRD) techniques .
Results or Outcomes: These studies have provided valuable insights into the structures of these compounds and their hydrogen bonding properties .
Summary of the Application: The compound 2-amino-5-chlorine-N,3-dimethyl benzamide is used in the preparation of the sterilant Rynaxypyr .
2-Amino-N,3-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula . It is classified as a derivative of benzamide, characterized by the presence of an amino group, a nitro group, and two methyl groups attached to the benzene ring. The structural formula can be represented as follows:
This compound exhibits unique chemical properties and potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.
The major products formed from these reactions often include various substituted benzamides, which can be tailored for specific applications.
Research indicates that 2-Amino-N,3-dimethyl-5-nitrobenzamide and its derivatives exhibit potential biological activities, including:
These biological activities make it a candidate for further investigation in drug development.
The synthesis of 2-Amino-N,3-dimethyl-5-nitrobenzamide typically involves multiple steps:
This multi-step synthesis allows for the selective introduction of functional groups necessary for achieving desired properties.
The applications of 2-Amino-N,3-dimethyl-5-nitrobenzamide span several fields:
Studies on the interactions of 2-Amino-N,3-dimethyl-5-nitrobenzamide with biological targets reveal that:
Several compounds share structural similarities with 2-Amino-N,3-dimethyl-5-nitrobenzamide. Notable examples include:
Compound Name | Key Features |
---|---|
2-Amino-5-chloro-N,3-dimethylbenzamide | Contains a chlorine substituent; potential for different biological activity. |
2-Amino-5-bromo-N,3-dimethylbenzamide | Contains a bromine substituent; may exhibit unique reactivity patterns. |
2-Amino-5-nitrobenzonitrile | A nitrile derivative; offers distinct chemical properties due to the nitrile functionality. |
What distinguishes 2-Amino-N,3-dimethyl-5-nitrobenzamide from these similar compounds is its specific arrangement of functional groups (amino, nitro, and dimethyl), which confer unique chemical reactivity and biological properties. This versatility makes it a valuable compound in both research and industrial applications .